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molecular formula C13H14N2O2 B1608576 N-(4-methoxy-2-methylquinolin-6-yl)acetamide CAS No. 100795-23-1

N-(4-methoxy-2-methylquinolin-6-yl)acetamide

Cat. No. B1608576
M. Wt: 230.26 g/mol
InChI Key: QEJJTUPQGGEUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07826982B2

Procedure details

Dimethyl sulfate (294 g, 2.33 mol) was charged to a suspension of hydroxyquinoline 4 (287 g, 1.33 mol) in toluene (1.5 L) and the mixture was refluxed for 6 h. After cooling to ambient temperature, the resulting dark yellow solids were collected by filtration and washed with toluene. The dry solid was dissolved in water (2.5 L) and the pH adjusted to 14 using 35% aqueous NaOH (290 g). The resulting tan precipitate was collected by filtration, washed with copious amounts of water and dried in vacuo at 60° C. to give methoxyquinoline 5 as light tan solid (259 g, 85% yield); 1H NMR (DMSO) δ 10.18 (s, 1H), 8.46 (s, 1H), 7.76 (m, 2H), 6.84 (s, 1H), 3.99 (s, 3H), 2.55 (s, 3H), 2.09 (s, 3H); 13C NMR (DMSO) δ 168.36, 160.99, 158.07, 144.86, 135.87, 128.27, 122.78, 119.26, 108.80, 101.20, 55.69, 25.08, 23.97.
Quantity
294 g
Type
reactant
Reaction Step One
Quantity
287 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(OC)(O[CH3:5])(=O)=O.[OH:8][C:9]1[C:18]2[C:13](=[CH:14][CH:15]=[C:16]([NH:19][C:20](=[O:22])[CH3:21])[CH:17]=2)[N:12]=[C:11]([CH3:23])[CH:10]=1>C1(C)C=CC=CC=1>[CH3:5][O:8][C:9]1[C:18]2[C:13](=[CH:14][CH:15]=[C:16]([NH:19][C:20](=[O:22])[CH3:21])[CH:17]=2)[N:12]=[C:11]([CH3:23])[CH:10]=1

Inputs

Step One
Name
Quantity
294 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
287 g
Type
reactant
Smiles
OC1=CC(=NC2=CC=C(C=C12)NC(C)=O)C
Name
Quantity
1.5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 6 h
Duration
6 h
FILTRATION
Type
FILTRATION
Details
the resulting dark yellow solids were collected by filtration
WASH
Type
WASH
Details
washed with toluene
DISSOLUTION
Type
DISSOLUTION
Details
The dry solid was dissolved in water (2.5 L)
FILTRATION
Type
FILTRATION
Details
The resulting tan precipitate was collected by filtration
WASH
Type
WASH
Details
washed with copious amounts of water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 60° C.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=NC2=CC=C(C=C12)NC(C)=O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 259 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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